molecular formula C10H10N2 B1314837 Isoquinolin-5-ylmethanamine CAS No. 58123-58-3

Isoquinolin-5-ylmethanamine

Cat. No.: B1314837
CAS No.: 58123-58-3
M. Wt: 158.2 g/mol
InChI Key: CBDCFKLGMRFTRX-UHFFFAOYSA-N
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Description

Isoquinolin-5-ylmethanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines.

Scientific Research Applications

Isoquinolin-5-ylmethanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in developing new pharmaceuticals targeting neurological and psychiatric disorders.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Safety data sheets indicate that Isoquinolin-5-ylmethanamine may be an irritant . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

Future Directions

While specific future directions for Isoquinolin-5-ylmethanamine are not mentioned in the literature, isoquinoline derivatives are of interest in various fields, including medicinal chemistry and drug discovery. They may have potential applications in the development of new therapeutic agents .

Biochemical Analysis

Biochemical Properties

Isoquinolin-5-ylmethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450, which are involved in the metabolism of neurotransmitters and xenobiotics, respectively . The nature of these interactions includes enzyme inhibition and modulation of enzyme activity, which can influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the insulin signaling pathway by interacting with insulin receptors and downstream signaling molecules . This interaction can lead to changes in glucose uptake and metabolism in cells, thereby impacting cellular energy homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as monoamine oxidase, leading to enzyme inhibition . This inhibition can result in altered levels of neurotransmitters in the brain, affecting mood and behavior. Additionally, this compound has been shown to modulate the expression of genes involved in metabolic pathways, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity, which can impact the overall health and function of the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to neurotransmitter metabolism and xenobiotic detoxification. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which play crucial roles in these pathways . The compound’s effects on metabolic flux and metabolite levels can influence the overall metabolic state of the cell, impacting cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinolin-5-ylmethanamine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method involves the cyclization of ortho-bromoarylaldehydes with terminal alkynes in the presence of a palladium catalyst, followed by a copper-catalyzed cyclization .

Industrial Production Methods: Industrial production of this compound often involves the use of metal catalysts to enhance reaction efficiency and yield. For example, palladium-catalyzed coupling reactions followed by cyclization steps are commonly employed in large-scale production . Additionally, catalyst-free processes in water have been explored to provide environmentally friendly alternatives .

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-5-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form isoquinolin-5-carboxylic acid under specific conditions.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Substitution reactions involving halogenated isoquinolines can lead to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated isoquinolines react with nucleophiles under basic or acidic conditions to yield substituted products.

Major Products Formed:

    Oxidation: Isoquinolin-5-carboxylic acid.

    Reduction: this compound derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Comparison with Similar Compounds

    Isoquinoline: A parent compound of isoquinolin-5-ylmethanamine, used in the synthesis of various derivatives.

    Quinoline: Structurally related to isoquinoline, with applications in medicinal chemistry and industrial processes.

    Tetrahydroisoquinoline: A reduced form of isoquinoline, known for its biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its ability to act as a serotonin receptor agonist sets it apart from other isoquinoline derivatives, making it a valuable compound for research in neuropharmacology.

Properties

IUPAC Name

isoquinolin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDCFKLGMRFTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475911
Record name 1-(Isoquinolin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58123-58-3
Record name 1-(Isoquinolin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.0282 g (0.15 mmol) 17 in 1 mL EtOAc was added 0.0034 g Pd (10% on C). After 5 h under H2 at atmospheric pressure, the reaction mixture was diluted with 30 mL EtOAc and filtered over celite. The celite was washed with 200 mL EtOAc, and the filtrate was concentrated in vacuo. Purification by flash chromatography (10×160 mm silica gel, 5% (10% NH40H:MeOH):CH2Cl2) yielded 18. 1H NMR (CDCl3, 400 MHz) δ 9.272 (s, 1H, ArH); 8.583 (d, 1H, J=5.94 Hz, ArH); 7.876 (dd, 2H, J=7.18, 11.57 Hz, ArH); 7.583 (t, 1H, J=7.64 Hz, ArH); MS (Electrospray): m/z 159.0 (M+H).
Name
17
Quantity
0.0282 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.0034 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name

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